molecular formula C11H15N5O3S B2630638 N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1396813-87-8

N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2630638
CAS No.: 1396813-87-8
M. Wt: 297.33
InChI Key: YWRWOBPWYWGVCV-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide compound featuring a pyrimidine core substituted with a dimethylamino group at the 2-position and a 3,5-dimethyl-1,2-oxazole-4-sulfonamide moiety at the 5-position. Pyrimidine derivatives are widely explored for kinase inhibition, antimicrobial activity, and herbicide design, while sulfonamides are known for their roles in enzyme inhibition and pesticidal applications .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-7-10(8(2)19-14-7)20(17,18)15-9-5-12-11(13-6-9)16(3)4/h5-6,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWOBPWYWGVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic aromatic substitution reaction involving 2,4,5-trichloropyrimidine and a suitable amine.

    Oxazole Ring Formation: The oxazole ring can be formed via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Sulfonamide Group Introduction: The sulfonamide group is introduced through a sulfonation reaction using a sulfonyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. Research on oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, indicates that these compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with similar structures were evaluated against human cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). A notable derivative demonstrated a half-maximal cytotoxic concentration (CC50) of 58.4 µM against HT29 cells, outperforming traditional chemotherapeutics like fluorouracil and exhibiting lower toxicity to normal cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCancer Cell LineCC50 (µM)Comparison DrugCC50 (µM)
3gHT2958.4Cisplatin47.2
Fluorouracil381.2

Antiviral and Immunosuppressive Properties

Beyond anticancer applications, there is emerging evidence that oxazole derivatives can possess antiviral and immunosuppressive activities. These properties may be attributed to their ability to inhibit anti-apoptotic proteins and modulate immune responses. This suggests that this compound could also be explored for treating viral infections or autoimmune conditions .

Synthesis and Structural Considerations

The synthesis of this compound involves multi-step processes that yield high purity and bioactive compounds. The presence of the dimethylamino group enhances solubility and bioavailability, making it a suitable candidate for drug development.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide-Containing Pyrimidine/Triazolopyrimidine Derivatives

Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
  • Structural Features : Combines a triazolopyrimidine core with a sulfonamide group linked to a 2,6-difluorophenyl moiety.
  • Molecular Weight: Not explicitly provided in evidence, but triazolopyrimidine derivatives typically range between 300–400 g/mol.
  • Application : Herbicide (ALS inhibitor) targeting broadleaf weeds in crops like soybeans and corn .
  • Key Comparison: Both compounds share sulfonamide and nitrogen-rich heterocyclic cores. Flumetsulam’s fluorine substituents enhance lipophilicity and binding affinity to acetolactate synthase (ALS), whereas the target compound’s dimethylamino and oxazole groups may influence solubility and target selectivity.
Compound from (EP3222620 B1)
  • Structure: N-(2-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide.
  • Molecular Weight : 634 (M+1) .
  • Application: Likely a kinase inhibitor or anticancer agent, given the quinoline and piperidine motifs.
  • Both compounds utilize dimethylamino groups on aromatic systems, which may enhance cellular penetration.

Oxazole and Pyrimidine Hybrids

Crystalline Forms of (S,E)-4-(Dimethylamino)-N-(3-(4-(2-Hydroxy-1-Phenylethylamino)-6-Phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide ()
  • Structural Features: Furopyrimidine core with a dimethylamino group and phenyl substituents.
  • Key Comparison :
    • The target compound replaces the furopyrimidine system with a simpler pyrimidine-oxazole scaffold, reducing synthetic complexity.
    • The absence of a butenamide chain in the target compound may limit conformational flexibility but improve metabolic stability.

Sulfonamide-Based Agrochemicals

Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
  • Structural Features: Oxazolidinone-linked acetamide with a 2,6-dimethylphenyl group.
  • Application : Fungicide targeting oomycete pathogens in crops .
  • Key Comparison: Oxadixyl’s oxazolidinone moiety contrasts with the target compound’s 1,2-oxazole ring, which may alter binding to fungal targets like RNA polymerase. Both compounds employ dimethyl substituents on aromatic systems, a design choice often used to modulate steric effects and solubility.

Comparative Data Table

Compound Name (Source) Core Structure Key Substituents Molecular Weight (M+1) Application
Target Compound Pyrimidine-oxazole 2-Dimethylamino, 3,5-dimethyl-oxazole Not reported Not specified
Flumetsulam () Triazolopyrimidine 2-Sulfonamide, 2,6-difluorophenyl ~350 (estimated) Herbicide
EP3222620 B1 () Quinoline-pyrimidine Piperidinylidene, tetrahydrofuran 634 Pharmaceutical
(S,E)-4-(Dimethylamino)-N-... () Furopyrimidine Phenyl, butenamide Not reported Oncology (inferred)
Oxadixyl () Oxazolidinone 2,6-Dimethylphenyl, methoxy ~278 (estimated) Fungicide

Critical Analysis of Structural and Functional Divergence

  • Bioactivity Implications: The target compound’s oxazole-sulfonamide architecture may confer unique hydrogen-bonding capabilities compared to triazolopyrimidines (flumetsulam) or quinolines (). This could influence target selectivity in enzyme inhibition.
  • Synthetic Accessibility : The absence of complex fused rings (e.g., furopyrimidine in ) suggests easier synthesis and scalability for the target compound.
  • Agrochemical vs. Pharmaceutical Potential: While flumetsulam and oxadixyl are established agrochemicals, the dimethylamino-pyrimidine motif in the target compound aligns more closely with kinase inhibitors (e.g., imatinib analogs), hinting at underexplored therapeutic applications .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be described by the following molecular details:

  • Molecular Formula : C₁₁H₁₃N₅O₃S
  • Molecular Weight : 301.32 g/mol
  • CAS Number : 1421372-67-9

Anticancer Properties

Recent studies have highlighted the potential of oxazolo[5,4-d]pyrimidine derivatives as anticancer agents. Specifically, compounds similar to this compound have been shown to exhibit cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI)
3gHT2958.44 ± 8.753
3aA54947.17 ± 7.43<1
Reference Drug (Cisplatin)HT2947.17 ± 7.43<1

Note: CC₅₀ represents the concentration required to inhibit cell viability by 50%.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Kinases : The compound may act as an inhibitor of various kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase.
  • Induction of Apoptosis : It has been observed that similar compounds can activate caspase cascades leading to programmed cell death in cancer cells.
  • Antimetabolite Activity : Due to structural similarities with purines, these compounds may interfere with nucleic acid synthesis.

Case Studies and Research Findings

A significant body of research has been conducted on oxazolo[5,4-d]pyrimidine derivatives. For instance:

  • A study evaluated the cytotoxic effects of several derivatives against human cancer cell lines (A549, MCF7, LoVo, HT29) using the MTT assay method. The results indicated that certain derivatives displayed promising anticancer activity with a favorable selectivity index compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

  • Methodology : The synthesis of sulfonamide-containing heterocycles typically involves coupling reactions between sulfonyl chlorides and amines. For example, thieno-pyrimidinone derivatives were synthesized via nucleophilic substitution and cyclization (e.g., using Appel salt for heterocycle formation) . For the target compound, a stepwise approach could include:

Preparation of the pyrimidine-5-amine intermediate via Buchwald-Hartwig amination.

Sulfonylation of the oxazole ring using 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride.

Purification via column chromatography and crystallization.
Key parameters include reaction temperature (0–80°C), choice of base (e.g., triethylamine), and solvent (e.g., dichloromethane or THF) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm structural integrity and regiochemistry of the pyrimidine and oxazole rings. For example, in thieno-pyrimidinones, aromatic protons resonate at δ 6.5–8.5 ppm .
  • HRMS : Verify molecular weight (e.g., expected [M+H]+ ion).
  • Melting Point : Assess purity (e.g., sharp melting points >200°C suggest high crystallinity) .
  • XRD : Optional for confirming crystal structure if single crystals are obtained.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Parameter Screening : Optimize base (e.g., K2CO3 vs. NaH), solvent polarity (DMF vs. acetonitrile), and reaction time. For Appel salt reactions, yields improved with prolonged stirring (24–48 hrs) .
  • Catalysis : Use Pd catalysts for pyrimidine amination steps to enhance efficiency .
  • Workup Strategies : Employ liquid-liquid extraction or recrystallization to minimize product loss.

Q. How do structural modifications impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying substituents (e.g., replacing dimethylamino with morpholino) and test in enzyme inhibition assays (e.g., thymidylate synthase, referenced in antineoplastic agents like pemetrexed) .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins. Compare with experimental IC50 values.

Q. How can conflicting data on compound stability be resolved?

  • Methodology :

  • Polymorph Screening : Analyze stability of different crystalline forms via DSC and TGA. For example, europium-based compounds showed varied stability depending on crystallization solvents .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS .

Q. What strategies validate target engagement in cellular assays?

  • Methodology :

  • Chemical Proteomics : Use photoaffinity labeling or pull-down assays with biotinylated analogs.
  • Kinetic Analysis : Measure enzyme inhibition (e.g., Ki values) using fluorogenic substrates.

Methodological Notes

  • Synthesis References : Key steps from thieno-pyrimidinone synthesis (e.g., HRMS for validation) and Appel salt reactions provide a template for sulfonamide heterocycles.
  • Data Contradictions : Variability in biological activity may stem from impurities or polymorphic forms, necessitating rigorous analytical controls .
  • Advanced Tools : XRD and in silico modeling bridge structural and functional studies, critical for SAR and mechanism-of-action research .

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